Indatraline
Overview
Description
Indatraline is a nonselective monoamine reuptake inhibitor . It is a small molecule that is currently under investigation .
Synthesis Analysis
A new approach for the synthesis of indatraline was developed using an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .Molecular Structure Analysis
The molecular structure of Indatraline is C16H15Cl2N . It has a molecular weight of 292.2 .Chemical Reactions Analysis
The key step in the synthesis of indatraline involves an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .Physical And Chemical Properties Analysis
Indatraline has a chemical formula of C16H15Cl2N and a molecular weight of 292.2 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Angiogenesis Suppression in Cancer Treatment
Indatraline has been identified as a potential drug candidate for cancer treatment due to its novel biological activity in suppressing tumor-mediated angiogenesis. This effect is attributed to the downregulation of HIF-1α-mediated VEGF expression, which is critical for the process by which new vessels form from pre-existing vascular tissues. Such vessels provide nutrients to cancer cells, allowing rapid tumor progression. Indatraline's impact on autophagy and angiogenesis could offer new avenues for therapeutic strategies targeting cancer (Chih-na Yen, Yoon Sun Cho, H. Kwon, 2017).
Autophagy Induction and Restenosis Therapy
Another application of indatraline is in the induction of autophagy via suppression of the mTOR/S6 kinase signaling pathway. This process has shown therapeutic potential for restenosis by inhibiting smooth muscle cell (SMC) accumulation in a rat model. Indatraline's ability to induce autophagy in SMCs and its subsequent role in restenosis therapy provide insights into the regulation of monoamine transporters in autophagy and highlight its therapeutic value beyond its antidepressant effects (Yoon Sun Cho, Chih-na Yen, J. Shim, D. Kang, S. Kang, Jun O. Liu, H. Kwon, 2016).
Synthetic Methodologies
Research on indatraline includes studies on its synthesis, such as the diastereoselective ring contraction of 1,2-dihydronaphthalenes, a key step in constructing the indan ring system integral to indatraline's structure. This approach provides a new method for the synthesis of indatraline, highlighting its diverse biological activities and the importance of innovative synthetic routes in drug development (L. F. Silva, Fernanda A. Siqueira, E. C. Pedrozo, Fabiana Y. M. Vieira, A. Doriguetto, 2007).
Potential Use in Combatting Drug Addiction
Behavioral tests evaluating the effects of indatraline on the motor activity of Wistar rats have suggested its long-lasting impact on motor activity. These findings support the potential use of indatraline as a substitute in cocaine addiction, offering a novel approach to addressing drug addiction through pharmacological intervention (Márcia Kameyama, Fernanda A. Siqueira, M. Garcia-Mijares, L. F. Silva, M. T. A. Silva, 2011).
Safety And Hazards
Indatraline is classified as a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Future Directions
Indatraline has a long-lasting effect on motor activity and there is evidence in favor of its potential use as a substitute in cocaine addiction . In a macrophage-based screening platform designed to enrich for host-directed therapeutics, indatraline was identified as one of the compounds that required the presence of host cells for antibacterial activity . This suggests that despite high invasiveness and multidrug resistance, ST313 iNTS remains susceptible to unconventional drug discovery approaches .
properties
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXPTLYMIXFRX-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043981 | |
Record name | Indatraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indatraline | |
CAS RN |
86939-10-8, 97229-15-7 | |
Record name | Indatraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indatraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lu 19005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indatraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indatraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDATRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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